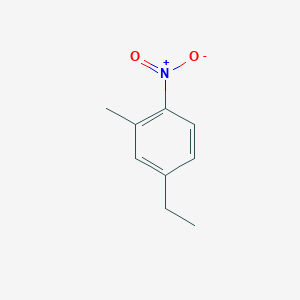
4-Ethyl-2-methyl-1-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-2-methyl-1-nitrobenzene is an aromatic nitro compound with the molecular formula C9H11NO2 It is characterized by the presence of an ethyl group at the fourth position, a methyl group at the second position, and a nitro group at the first position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid, commonly referred to as “mixed acid.” The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction and to avoid the formation of by-products .
Industrial Production Methods
In an industrial setting, the production of 4-Ethyl-2-methyl-1-nitrobenzene follows a similar nitration process but on a larger scale. The reaction is carefully monitored to ensure the safety and efficiency of the process. The use of continuous flow reactors and advanced monitoring systems helps in optimizing the reaction conditions and minimizing the risk of hazardous incidents .
化学反应分析
Types of Reactions
4-Ethyl-2-methyl-1-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and nitration, due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or iron with hydrochloric acid.
Halogenation: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Sulfonation: Sulfuric acid or oleum.
Nitration: Mixed acid (concentrated sulfuric acid and nitric acid).
Major Products Formed
Reduction: 4-Ethyl-2-methyl-1-aminobenzene.
Halogenation: 4-Ethyl-2-methyl-1-nitro-3-chlorobenzene or 4-Ethyl-2-methyl-1-nitro-3-bromobenzene.
Sulfonation: this compound-3-sulfonic acid.
Nitration: 4-Ethyl-2-methyl-1,3-dinitrobenzene.
科学研究应用
4-Ethyl-2-methyl-1-nitrobenzene has several applications in scientific research:
Biology: The compound is used in studies related to the effects of nitroaromatic compounds on biological systems.
Medicine: It is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-Ethyl-2-methyl-1-nitrobenzene primarily involves its interactions with biological molecules through its nitro group. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The molecular targets and pathways involved include enzymes that catalyze the reduction of nitro groups and pathways related to oxidative stress and cellular signaling .
相似化合物的比较
4-Ethyl-2-methyl-1-nitrobenzene can be compared with other nitrobenzene derivatives:
Nitrobenzene: Lacks the ethyl and methyl substituents, making it less sterically hindered and more reactive in certain electrophilic substitution reactions.
4-Methyl-1-nitrobenzene: Similar structure but lacks the ethyl group, affecting its physical and chemical properties.
2-Ethyl-1-nitrobenzene: Similar structure but lacks the methyl group, influencing its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other nitrobenzene derivatives.
属性
IUPAC Name |
4-ethyl-2-methyl-1-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h4-6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRFWREBLPZKNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
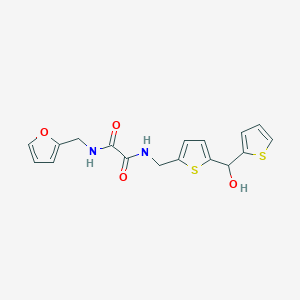
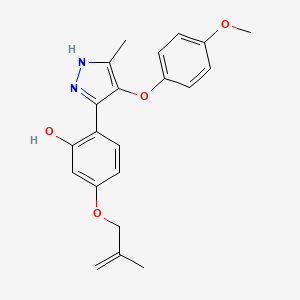
![3-(2-morpholino-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2541800.png)
![N-(4-chlorobenzyl)-2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
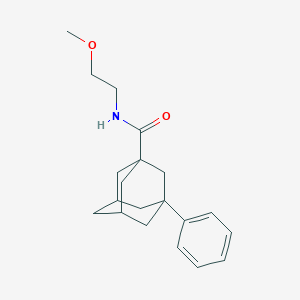
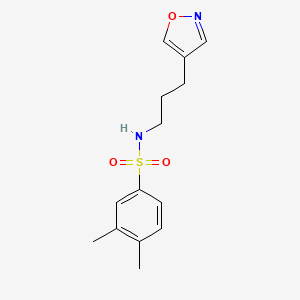
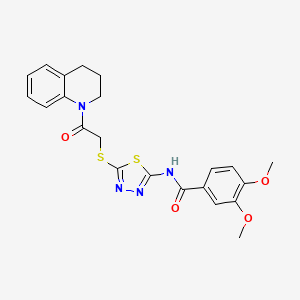
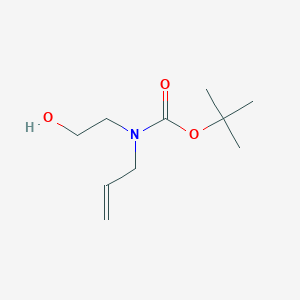
![9-(4-ethylphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2541813.png)
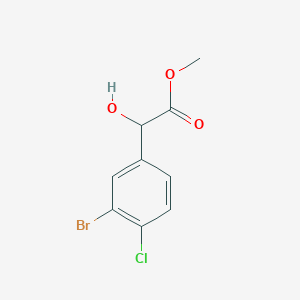
![8-(sec-butyl)-1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2541816.png)
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2541817.png)
![N-(4-acetamidophenyl)-3-[5-(4-methylphenyl)furan-2-yl]propanamide](/img/structure/B2541818.png)
![tert-butyl N-[(4-oxooxan-2-yl)methyl]carbamate](/img/structure/B2541819.png)
